molecular formula C22H18ClNO3 B11418242 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11418242
M. Wt: 379.8 g/mol
InChI Key: ZMDYNSZFRQGJSS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with a 4-chlorobenzyl group, a furan-2-ylmethyl group, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzofuran derivative reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction, using furan-2-ylmethanol and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine, such as furan-2-ylmethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyl or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate its interactions with biological targets and its efficacy in preclinical models.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as organic semiconductors, liquid crystals, and polymers with specific electronic or optical properties.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, including enzyme inhibition, receptor binding, and signal transduction.

    Industrial Applications: The compound may be explored for its potential use in industrial processes, such as catalysis, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in key biological processes, such as cyclooxygenases, kinases, or proteases.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within cells, modulating signaling pathways and cellular responses.

    Signal Transduction: The compound may affect intracellular signaling cascades, leading to changes in gene expression, protein activity, and cellular behavior.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-benzofuran-2-carboxamide: Lacks the methyl group at the 3-position of the benzofuran core, which may affect its chemical properties and biological activity.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group, which may influence its solubility and reactivity.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-amine: Features an amine group instead of a carboxamide group, potentially altering its pharmacological profile and mechanism of action.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClNO3

Molecular Weight

379.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18ClNO3/c1-15-19-6-2-3-7-20(19)27-21(15)22(25)24(14-18-5-4-12-26-18)13-16-8-10-17(23)11-9-16/h2-12H,13-14H2,1H3

InChI Key

ZMDYNSZFRQGJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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